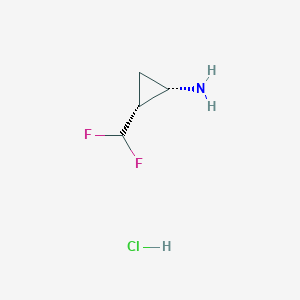
rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” is a synthetic organic compound that features a cyclopropane ring substituted with a difluoromethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfonium salts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the amine group to other functional groups such as amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and cyclopropane groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may impart specific biological activities, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties may enhance the performance and stability of industrial products.
Wirkmechanismus
The mechanism of action of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group may enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(1R,2R)-2-(Methyl)cyclopropan-1-amine hydrochloride: Similar structure with a methyl group instead of a difluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclopropan-1-amine hydrochloride: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” lies in the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C4H8ClF2N |
|---|---|
Molekulargewicht |
143.56 g/mol |
IUPAC-Name |
(1S,2R)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3+;/m1./s1 |
InChI-Schlüssel |
UYTDZEGHUBNTBD-MUWMCQJSSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1N)C(F)F.Cl |
Kanonische SMILES |
C1C(C1N)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
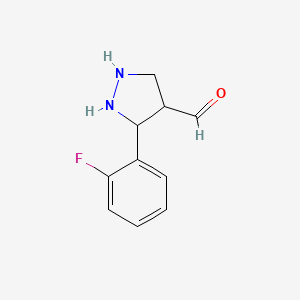
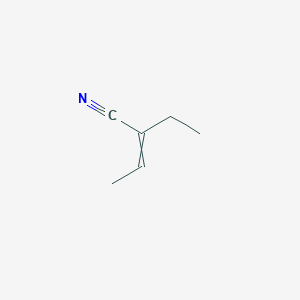
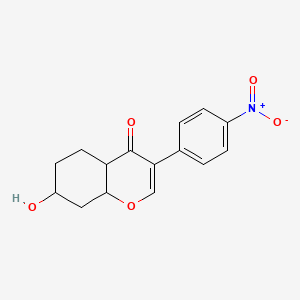
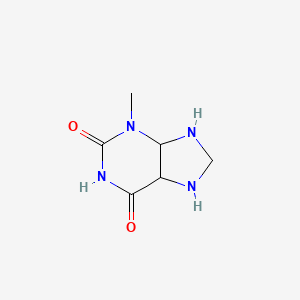
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)

![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
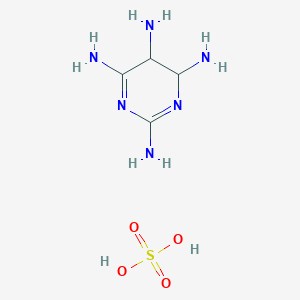
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
